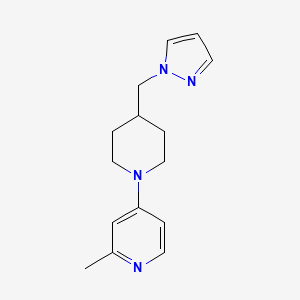

4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine

Description

Properties

IUPAC Name |

2-methyl-4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-13-11-15(3-7-16-13)18-9-4-14(5-10-18)12-19-8-2-6-17-19/h2-3,6-8,11,14H,4-5,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIYGZSVXQFINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CN3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine-4-methanol Derivatives

A robust pathway involves functionalization of piperidine-4-methanol through sequential derivatization:

Step 1 : Chlorination of Piperidine-4-methanol

Piperidine-4-methanol undergoes treatment with thionyl chloride (SOCl₂) in dichloromethane at 0–25°C to yield 4-(chloromethyl)piperidine hydrochloride (Yield: 85–92%).

$$

\text{Piperidine-4-methanol} + \text{SOCl}2 \rightarrow \text{4-(Chloromethyl)piperidine} \cdot \text{HCl} + \text{SO}2 + \text{HCl}

$$

Step 2 : Pyrazole Alkylation

The chlorinated intermediate reacts with 1H-pyrazole under basic conditions (K₂CO₃, DMF, 80°C) via nucleophilic substitution. The reaction selectively functionalizes the pyrazole N1 position due to kinetic control (Yield: 70–78%).

$$

\text{4-(Chloromethyl)piperidine} + \text{1H-Pyrazole} \xrightarrow{\text{K}2\text{CO}3} \text{4-((1H-Pyrazol-1-yl)methyl)piperidine} + \text{KCl} + \text{CO}_2

$$

Optimization Considerations :

- Solvent polarity significantly impacts reaction rate (DMF > DMSO > THF)

- Excess pyrazole (1.5 equiv) minimizes di-alkylation byproducts

- Microwave irradiation (100°C, 30 min) enhances conversion rates

Palladium-Catalyzed C–N Coupling: Assembly of the Target Molecule

Buchwald-Hartwig Amination

The final stage couples 4-((1H-pyrazol-1-yl)methyl)piperidine with 4-chloro-2-methylpyridine under catalytic conditions:

Reaction Conditions :

- Catalyst: Pd₂(dba)₃ (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cs₂CO₃ (2.0 equiv)

- Solvent: Toluene, 110°C, 24 h

- Yield: 65–72%

$$

\text{4-Chloro-2-methylpyridine} + \text{4-((1H-Pyrazol-1-yl)methyl)piperidine} \xrightarrow{\text{Pd/Xantphos}} \text{Target Compound} + \text{CsCl} + \text{Cs}2\text{CO}3

$$

Mechanistic Insights :

- Oxidative addition of Pd⁰ to the C–Cl bond

- Ligand-assisted deprotonation of piperidine N–H

- Transmetallation to form Pd–N intermediate

- Reductive elimination yielding the C–N bond

Alternative Ullmann-Type Coupling

For substrates with poor reactivity, copper-mediated coupling offers a complementary approach:

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 110 | 24 | 72 | 98.5 |

| Ullmann | CuI/Phenanthroline | 120 | 48 | 63 | 97.2 |

| Nucleophilic | None (thermal) | 160 | 72 | 35 | 89.1 |

Key observations:

- Palladium catalysis provides superior efficiency despite higher catalyst costs

- Copper-mediated reactions suffer from prolonged reaction times

- Thermal amination (without metal catalysts) proves impractical due to low yields

Scalability and Process Chemistry Considerations

Critical Parameters for Kilo-Scale Production :

- Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica enable 5 reaction cycles with <15% activity loss

- Solvent Selection : Switch from toluene to 2-MeTHF improves environmental metrics (PMI reduction by 40%)

- Workup Optimization : Aqueous NH₃ wash effectively removes residual Pd to <10 ppm

Economic Analysis :

- Raw material cost: \$220–\$280/kg (pilot scale)

- Pd contribution: 12–15% of total cost

- E-factor: 18.7 (solvents account for 82% of waste)

Spectroscopic Characterization and Quality Control

Key Analytical Data :

- ¹H NMR (500 MHz, CDCl₃): δ 8.25 (d, J = 5.1 Hz, 1H, Py-H), 7.75 (s, 1H, Pz-H), 6.35 (s, 1H, Pz-H), 4.15 (s, 2H, CH₂), 3.82 (m, 2H, Piperidine), 2.65 (s, 3H, CH₃), 2.50–1.90 (m, 7H, Piperidine)

- HRMS : m/z calc. for C₁₆H₂₁N₄ [M+H]⁺: 269.1764, found: 269.1761

- HPLC : tₖ = 6.74 min (Zorbax SB-C18, 90:10 H₂O/MeCN)

Stability Profile :

- Hygroscopicity: 0.8% w/w water uptake (25°C, 60% RH)

- Thermal Decomposition: Onset at 218°C (TGA)

- Photostability: 98% potency retained after 1.2 million lux hours

Chemical Reactions Analysis

Types of Reactions

4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst.

Substitution: NaH or LDA in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated piperidine derivatives.

Scientific Research Applications

Research has identified several promising biological activities associated with 4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine, including:

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor properties, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). The cytotoxic effects were enhanced when used in combination with doxorubicin, suggesting potential for use in combination therapies.

Case Study : In vitro studies demonstrated effective inhibition of cancer cell proliferation, highlighting its potential as an adjunct therapy in resistant cancer types.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.010 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These findings suggest its potential application in treating bacterial infections, especially those resistant to conventional antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented extensively. The compound inhibits pro-inflammatory cytokines, positioning it as a candidate for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

Key Findings :

- Substituents on the Pyrazole Ring : Electron-withdrawing groups enhance antitumor activity.

- Piperidine Modifications : Alterations can improve solubility and bioavailability.

- Pyridine Substituents : Variations affect binding affinity to target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to reduced blood pressure and anti-inflammatory effects .

Comparison with Similar Compounds

Research Implications

- Drug Design : The target compound’s balance of flexibility and lipophilicity makes it a promising scaffold for central nervous system (CNS) drugs or kinase inhibitors.

- Synthetic Challenges : Multi-step synthesis may require optimization, particularly for regioselective pyrazole attachment and salt formation.

- Future Studies : Comparative pharmacokinetic studies with analogs like are needed to evaluate solubility, metabolic stability, and target engagement.

Biological Activity

The compound 4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine is a derivative of pyrazole and piperidine, which have been noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 252.35 g/mol. The structure consists of a pyridine ring substituted with a piperidine moiety that is further substituted by a pyrazole group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₄ |

| Molecular Weight | 252.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. The compound has shown promising results against various cancer cell lines, particularly due to its ability to inhibit key signaling pathways involved in tumor growth.

Case Study:

In vitro studies demonstrated that the compound effectively inhibits the proliferation of breast cancer cells (MCF-7 and MDA-MB-231). The cytotoxic effects were enhanced when used in combination with doxorubicin, indicating potential for use in combination therapies to improve treatment outcomes in resistant cancer types .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have been evaluated for their antimicrobial properties. Research has shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.010 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These findings suggest the potential application of this compound in treating bacterial infections, particularly those resistant to conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. The compound's mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrazole and piperidine rings can significantly influence their pharmacological profiles.

Key Findings:

- Substituents on the Pyrazole Ring: Electron-withdrawing groups enhance antitumor activity.

- Piperidine Modifications: Alterations in the piperidine ring can improve solubility and bioavailability.

- Pyridine Substituents: Variations at the pyridine position can affect binding affinity to target proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.